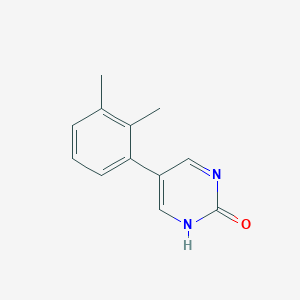

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, 95%

Descripción general

Descripción

The compound “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

Synthesis Analysis

While specific synthesis information for “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” was not found, related compounds have been synthesized through various methods. For instance, a compound called medetomidine, which contains a 2,3-dimethylphenyl group, was synthesized through a method involving Wittig olefination of phenylimidazolylketones, followed by hydrogenation . Another study reported the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate to produce a series of pyridones .

Aplicaciones Científicas De Investigación

Sedation and Anxiolysis

Dexmedetomidine: , a compound related to 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, is known for its sedative and anxiolytic effects . It is plausible that 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be researched for similar applications in the field of anesthesia or psychiatry, particularly for procedural sedation or the management of anxiety disorders.

Analgesia

The analgesic properties of dexmedetomidine are well-documented, and it’s used as an adjuvant in pain management . Research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could explore its efficacy as a non-opioid analgesic, potentially contributing to the development of new pain relief medications.

Neuroprotection

Compounds that act on α2-adrenoceptors, such as dexmedetomidine, have shown neuroprotective effects . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine might be studied for its potential to protect neuronal cells against injury or degeneration, which could be relevant in conditions like stroke or Alzheimer’s disease.

Cardiovascular Stability

Dexmedetomidine is known for its minimal impact on respiratory function and its ability to provide cardiovascular stability during sedation . Research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could focus on its potential benefits in maintaining hemodynamic stability in clinical settings.

Treatment of Withdrawal Symptoms

Dexmedetomidine has been used off-label to treat withdrawal symptoms in patients with opioid addiction . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be investigated for similar applications, offering a new approach to managing withdrawal in substance abuse treatment.

Anti-inflammatory Effects

The anti-inflammatory effects of α2-adrenoceptor agonists are an area of ongoing research . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could be studied for its potential role in reducing inflammation, which may have implications for the treatment of various inflammatory diseases.

Sleep Regulation

Given the role of dexmedetomidine in inducing a state similar to natural sleep , research into 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine could include its effects on sleep architecture and its potential use in treating sleep disorders.

Adjuvant in Local Anesthesia

Dexmedetomidine is used as an adjuvant in local anesthesia to prolong the duration of analgesia . 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine might be researched for its effectiveness in enhancing the efficacy of local anesthetics.

Direcciones Futuras

While specific future directions for “5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine” were not found, research into related compounds continues. For example, new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for in vitro and in vivo activity .

Mecanismo De Acción

Target of Action

The primary target of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .

Mode of Action

It is known that it interacts with the tyrosine-protein kinase syk, possibly inhibiting its activity . This interaction can lead to changes in the signaling pathways that the enzyme is involved in .

Biochemical Pathways

Given its target, it is likely to impact pathways involving the tyrosine-protein kinase syk . The downstream effects of this interaction can include changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . These properties can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine’s action are likely to be related to its inhibition of the Tyrosine-protein kinase SYK . This can lead to changes in immune receptor signaling, cell proliferation, differentiation, and survival .

Propiedades

IUPAC Name |

5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBFLSZEOVZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653815 | |

| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine | |

CAS RN |

1111108-60-1 | |

| Record name | 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)

![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)